

endocrine disruption potential of 2-(Perfluorodecyl)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-(Perfluorodecyl)ethanol

CAS No.: 865-86-1

Cat. No.: S773546

[Get Quote](#)

Understanding PFAS as Endocrine Disruptors

2-(Perfluorodecyl)ethanol belongs to the large class of PFAS, which are synthetic chemicals known for their environmental persistence and potential to act as endocrine disrupting chemicals (EDCs) [1]. EDCs can interfere with the hormonal system even at low concentrations, leading to adverse health effects [1] [2].

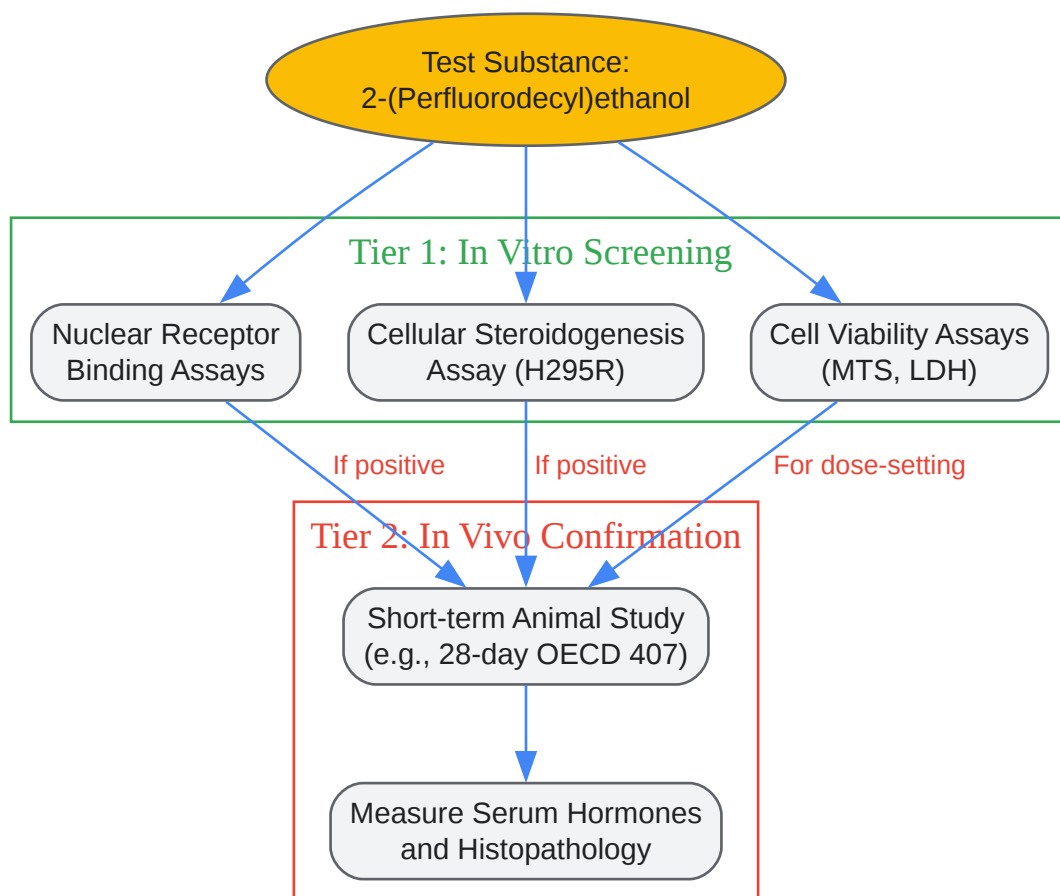
- **Chemical Classification:** Based on its structure (a ten-carbon perfluorinated chain), **2-(Perfluorodecyl)ethanol** would be classified as a **long-chain PFAS** [1]. Long-chain PFAS like PFOA and PFOS are well-studied and have been subject to regulatory restrictions, often being replaced by short-chain alternatives [1].
- **General Mechanisms of Action:** While the specific mechanisms for **2-(Perfluorodecyl)ethanol** are unknown, PFAS are known to disrupt the endocrine system through several pathways. The table below summarizes these general mechanisms, which should be the focus of any investigation.

Mechanism of Action	Description	Potential Assay/Readout
Nuclear Receptor Binding	Binding to and activating or inhibiting hormone receptors like estrogen receptors (ERs), androgen receptor (AR), and thyroid hormone receptors (TRs) [1].	Reporter gene assays (e.g., ER α / β CALUX, AR CALUX); receptor binding competitive assays.

Mechanism of Action	Description	Potential Assay/Readout
Steroidogenesis Disruption	Interfering with the synthesis of steroid hormones (e.g., testosterone, cortisol) in endocrine tissues [1] [3].	Measurement of hormone levels (e.g., DHEA, aldosterone, testosterone) in H295R adrenal cell assay.
Hormone Synthesis & Transport	Altering the levels of hormones or affecting their transport in the bloodstream [2].	Radioimmunoassays (RIA) or ELISA to measure serum hormone levels.

Proposed Framework for Endocrine Disruption Assessment

The following diagram outlines a potential testing strategy for **2-(Perfluorodecyl)ethanol**, based on established tiers for EDC evaluation. This strategy progresses from initial, high-throughput screening to more complex in vivo studies.



[Click to download full resolution via product page](#)

The experimental workflow for assessing endocrine disruption potential moves from in vitro screening to in vivo confirmation. Key assays include nuclear receptor binding, cellular steroidogenesis, and cell viability. Positive results progress to short-term animal studies measuring serum hormones and histopathology.

Detailed Experimental Protocols

• In Vitro Receptor Binding/Activation Assay

- **Objective:** To determine if **2-(Perfluorodecyl)ethanol** acts as an agonist or antagonist for hormone receptors like ER or AR.
- **Protocol:** Use a cell line (e.g., human breast adenocarcinoma MCF-7 or engineered HEK293) stably transfected with a plasmid containing a specific hormone response element (e.g., Estrogen Response Element) linked to a reporter gene (e.g., luciferase). Cells are exposed to a range of concentrations of **2-(Perfluorodecyl)ethanol** (e.g., 0.1 nM - 100 μM) with and without a known natural hormone. After incubation (typically 24 hours), cell lysates are analyzed for

reporter gene activity. A significant increase indicates agonist activity; suppression of the natural hormone's signal indicates antagonist activity [1].

- **In Vitro Steroidogenesis Assay**

- **Objective:** To identify effects on the synthesis of steroid hormones.
- **Protocol:** Use the H295R human adrenocortical carcinoma cell line, which retains the ability to produce all key steroid hormones. Cells are exposed to the test chemical for 48 hours. The culture medium is then collected, and the concentrations of key steroid hormones like testosterone, estradiol, and cortisol are measured using techniques like ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [3].

- **In Vivo Short-Term Toxicity Study**

- **Objective:** To confirm endocrine-disrupting effects in a living organism.
- **Protocol:** Follow OECD Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents). Groups of rats are administered daily doses of **2-(Perfluorodecyl)ethanol** via oral gavage for 28 days. At termination, blood is collected for hormone level analysis (e.g., testosterone, LH, FSH). Key reproductive organs (testes, epididymides, prostate, liver) are weighed and preserved for histopathological examination to detect tissue abnormalities [2].

Comparative Data with Other PFAS

The table below summarizes available data for well-studied PFAS. **2-(Perfluorodecyl)ethanol** is included for comparison, but its data cells are marked as unknown, highlighting the research gap.

PFAS Compound	Chain Length & Type	Key Endocrine Effects (Observed In Vitro/In Vivo)	Receptor Affinity	Effect on Hormone Levels
2-(Perfluorodecyl)ethanol	Long-chain (C10), alcohol	Unknown	Unknown	Unknown
PFOA	Long-chain (C8), carboxylic acid	Alters steroidogenesis; reduces sperm count; affects thyroid function [1].	Binds to ERs, ARs, and TRs [1].	Decreased DHEA, aldosterone [1].

PFAS Compound	Chain Length & Type	Key Endocrine Effects (Observed In Vitro/In Vivo)	Receptor Affinity	Effect on Hormone Levels
PFOS	Long-chain (C8), sulfonic acid	Developmental neurotoxicity; reduces testosterone [1] [3].	Binds to ERs, ARs, and TRs [1].	Decreased DHEA, aldosterone [1].
PFHxS	Short-chain (C6), sulfonic acid	Can exhibit similar or higher endocrine disruption potential than some long-chain PFAS [1].	Binds to nuclear receptors [1].	Alters steroid hormone precursors [1].

Key Considerations for Research

Given the lack of direct data, here are critical points to guide your investigation:

- **Prioritize Testing:** As a long-chain PFAS, **2-(Perfluorodecyl)ethanol** should be considered a **high priority** for endocrine disruption testing based on its structural similarity to PFOA and PFOS [1].
- **Metabolites Matter:** The compound may be metabolized in the body. Testing should consider both the parent compound and its major metabolites (e.g., perfluorodecanoic acid), as these may also be biologically active [1].
- **Low-Dose Effects:** Endocrine disruption often occurs at low doses. Your experimental design should include a wide range of concentrations, extending below anticipated toxicological thresholds [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Disruptor Endocrine of Short- and Long-Chain Perfluoroalkyl... Potential [pmc.ncbi.nlm.nih.gov]
2. Frontiers | Endocrine chemicals and male fertility: from... disrupting [frontiersin.org]

3. Table 1. [Endocrine disruptors affecting different ... - NCBI [ncbi.nlm.nih.gov]

4. Perils of paradigm: Complexity, policy design, and the Endocrine ... [ehjournal.biomedcentral.com]

To cite this document: Smolecule. [endocrine disruption potential of 2-(Perfluorodecyl)ethanol].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b773546#endocrine-disruption-potential-of-2-perfluorodecyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com